molecular formula C10H19Cl2N3S B021562 N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride CAS No. 104617-85-8

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride

Cat. No. B021562
CAS RN: 104617-85-8
M. Wt: 284.2 g/mol
InChI Key: QMNWXHSYPXQFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride, also known as PBT2, is a small molecule drug that has been investigated for its potential therapeutic uses in various neurological disorders.

Mechanism Of Action

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride has been shown to have a multifaceted mechanism of action, including the ability to bind to and remove excess metals such as copper and zinc from the brain. This action may help to reduce the accumulation of toxic proteins such as beta-amyloid and alpha-synuclein. N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride has also been shown to have anti-inflammatory properties and to promote the growth of new brain cells.
Biochemical and Physiological Effects:
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride has been shown to have a range of biochemical and physiological effects in preclinical studies. These include reducing the levels of toxic proteins in the brain, improving cognitive function, reducing inflammation, and promoting the growth of new brain cells.

Advantages And Limitations For Lab Experiments

One advantage of using N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride in lab experiments is that it has shown promising results in preclinical studies for a range of neurological disorders. However, one limitation is that more research is needed to fully understand the mechanism of action of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride and its potential side effects.

Future Directions

There are several future directions for research on N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride. One area of focus is on understanding the mechanism of action of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride in more detail, including its ability to bind to and remove excess metals from the brain. Another area of focus is on developing more effective formulations of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride for use in clinical trials. Finally, more research is needed to determine the safety and efficacy of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride in humans with neurological disorders.

Scientific Research Applications

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride has been investigated for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride has shown promising results in improving cognitive function and reducing the accumulation of toxic proteins in the brain.

properties

CAS RN

104617-85-8

Product Name

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride

Molecular Formula

C10H19Cl2N3S

Molecular Weight

284.2 g/mol

IUPAC Name

6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride

InChI

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H

InChI Key

QMNWXHSYPXQFSK-UHFFFAOYSA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

synonyms

PRAMIPEXOLE 2HCL

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An alternate method for conversion of the sulfonate or halide salts of 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole to an HCl salt involves the use of a concentrated solution of HCl and isopropyl acetate (IPAC). A sulfonate or halide salt of 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole may be taken up in IPAC and cooled to 15° C. HCl (gas) may be bubbled into the slurry for about 1 hour, after which the mixture may be filtered, washed with IPAC and dried under vacuum at room temperature to afford a 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride salt. A detailed example of this synthesis may be found in Example 9.
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Synthesis routes and methods II

Procedure details

In another embodiment, of 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole sulfonate or halide salts (8) may be converted to an HCl salt using a concentrated solution of HCl and isopropyl acetate (IPAC). In such embodiments, 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole sulfonate or halide salt (8) may be dissolved in IPAC and cooled to about 15° C. HCl (gas) may then be bubbled into the slurry for from about 0.5 hours to 3 hours to produce 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride (10), after which the mixture may be filtered, washed with an inert solvent, such as, for example, IPAC and dried under vacuum at room temperature. A detailed example of this synthesis may be found in Example 13.
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